molecular formula C5H3NO3S B6610253 5-formyl-1,2-thiazole-4-carboxylic acid CAS No. 2168114-80-3

5-formyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B6610253
CAS No.: 2168114-80-3
M. Wt: 157.15 g/mol
InChI Key: CRLKMRRLWLHAMD-UHFFFAOYSA-N
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Description

5-Formyl-1,2-thiazole-4-carboxylic acid (CAS: 532966-59-9) is a heterocyclic compound with the molecular formula C₅H₃NO₃S and a molecular weight of 172.14 g/mol . Its structure features a thiazole ring substituted with a formyl (-CHO) group at position 5 and a carboxylic acid (-COOH) group at position 2. This compound is listed in building block catalogues (e.g., Enamine Ltd) as a precursor for organic synthesis, particularly in multi-component reactions and polymer chemistry . The formyl group enhances its utility in forming Schiff bases or conjugates, making it valuable in materials science and medicinal chemistry.

Properties

IUPAC Name

5-formyl-1,2-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLKMRRLWLHAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for 5-formyl-1,2-thiazole-4-carboxylic acid often involve optimized synthetic routes to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-formyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table 1: Chemical Reactions of 5-Formyl-1,2-thiazole-4-carboxylic Acid

Reaction TypeDescriptionCommon Reagents
OxidationConverts the formyl group to a carboxylic acidPotassium permanganate, Chromium trioxide
ReductionReduces the formyl group to an alcoholSodium borohydride, Lithium aluminum hydride
SubstitutionElectrophilic/nucleophilic substitutions on the thiazole ringHalogens, nucleophiles

Chemistry

This compound serves as a critical building block in the synthesis of more complex molecules. Its derivatives are utilized in creating various organic compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that thiazole derivatives exhibit significant biological activities. Studies have suggested that compounds related to this compound may possess antimicrobial and anticancer properties. For instance, thiazole derivatives have shown promise in protecting against diabetes-related complications by improving insulin sensitivity and lipid profiles in animal models .

Medicine

The compound is being explored for potential therapeutic applications. Its derivatives are investigated for their ability to target specific molecular pathways involved in diseases such as cancer and diabetes. The mechanism of action often involves interactions with enzymes and receptors that mediate biological effects.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiazole derivatives, including those derived from this compound. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications to the thiazole ring enhanced antimicrobial potency.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that specific modifications led to increased cytotoxicity in cancer cells while sparing normal cells. This suggests potential for developing targeted cancer therapies based on this compound .

Industrial Applications

Beyond laboratory research, this compound has industrial applications in the production of dyes and agrochemicals. Its ability to act as an intermediate in chemical syntheses makes it valuable for developing agricultural products aimed at pest control and plant disease management .

Mechanism of Action

The mechanism of action of 5-formyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The formyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties CAS Number
This compound C₅H₃NO₃S 172.14 5-CHO, 4-COOH Not fully reported; high solubility in polar solvents inferred 532966-59-9
3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Cl, 5-Ph, 4-COOH Crystalline solid; ChemSpider ID: 536595 86125-06-6
5-Bromo-3-methyl-1,2-thiazole-4-carboxylic acid C₅H₄BrNO₂S 222.06 5-Br, 3-CH₃, 4-COOH Melting point: ~235–237°C 23310-81-8
5-Bromo-1,2-thiazole-4-carboxylic acid C₄H₂BrNO₂S 208.03 5-Br, 4-COOH Liquid at RT; InChI Key: GMMFYUDMEHZZSJ 1651166-54-9
3-Methyl-1,2-thiazole-4-carboxylic acid C₅H₅NO₂S 143.16 3-CH₃, 4-COOH Density: 1.4 g/cm³; BP: 182°C 15903-66-9
5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid C₅H₆N₂O₂S 158.18 5-NH₂, 3-CH₃, 4-COOH Flash point: 86.9°C; vapor pressure: 0.0664 mmHg Not reported

Key Research Findings

Synthetic Utility : The formyl group in this compound distinguishes it from halogenated or alkylated analogs, enabling unique reactivity in multi-component syntheses (e.g., triazole formation with nitroalkanes and azides) .

Sensor Performance : Polymers incorporating this compound show Stern-Volmer constants (Ksv) up to 3.83 × 10⁴ M⁻¹, outperforming many commercial sensors in Fe³⁺ detection .

Thermal Stability: Methyl and amino derivatives exhibit higher thermal stability (e.g., 3-methyl analog melts at 235°C) compared to the formyl variant, which may decompose at lower temperatures .

Q & A

Q. What are the optimal synthetic routes for 5-formyl-1,2-thiazole-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like thiourea derivatives with aldehydes or ketones. For example, a thiazole ring can be formed via Hantzsch thiazole synthesis by reacting α-haloketones with thioamides. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • pH : Use mildly acidic conditions (pH 4–6) to stabilize intermediates.
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
    Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3). Purify via recrystallization using ethanol/water mixtures. Yield optimization requires iterative adjustment of molar ratios and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • Purity : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).
  • Structural Confirmation :
  • ¹H/¹³C NMR : Confirm formyl (δ ~9.8–10.2 ppm) and carboxylic acid (δ ~12–13 ppm) protons.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
    Cross-validate results with mass spectrometry (ESI-MS) for molecular ion peaks .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity or interaction of this compound with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Key steps:
  • Ligand Preparation : Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
  • Protein-Ligand Dynamics : Run 100 ns MD simulations (GROMACS) to assess binding stability.
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., LogP, bioavailability).
    Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Address discrepancies through:
  • Orthogonal Techniques : Combine NMR with X-ray crystallography for unambiguous structural assignment.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal splitting in complex spectra.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal broadening.
  • Statistical Validation : Apply principal component analysis (PCA) to batch data from multiple syntheses.
    Publish raw data and computational workflows to enable peer validation .

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound derivatives?

  • Methodological Answer : Implement a 2³ full factorial design to evaluate:
  • Variables : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Responses : Yield (Y₁), purity (Y₂).
    Use Design-Expert® software to analyze interactions and generate response surface models. For example:
RunX₁ (°C)X₂ (mol%)X₃ (h)Y₁ (%)Y₂ (%)
160546295
280567898
Optimize using desirability functions to maximize both yield and purity .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across studies on this compound analogs?

  • Methodological Answer : Conduct meta-analysis with inclusion criteria:
  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies).
  • Batch Testing : Compare analogs synthesized under identical conditions.
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons.
    Investigate solvent effects (e.g., DMSO vs. water solubility) and assay interference (e.g., thiazole autofluorescence) .

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